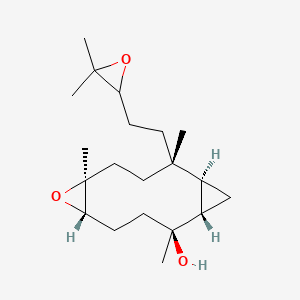![molecular formula C22H29NO9 B1258126 (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2,3-dihydroxybutanedioic acid](/img/structure/B1258126.png)
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrocodeine bitartrate is a semi-synthetic opioid analgesic used as an alternative or adjunct to codeine for treating moderate to severe pain, severe dyspnea, and cough . It was developed in Germany in 1908 during an international search for a more effective antitussive agent to help reduce the spread of airborne infectious diseases such as tuberculosis . It was marketed in 1911 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydrocodeine bitartrate is synthesized through the hydrogenation of codeine. The process involves the reduction of the double bond in the codeine molecule, resulting in the formation of dihydrocodeine . The bitartrate salt is then formed by reacting dihydrocodeine with tartaric acid under controlled conditions .
Industrial Production Methods
Industrial production of dihydrocodeine bitartrate involves large-scale hydrogenation of codeine using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete reduction of the double bond . The resulting dihydrocodeine is then purified and reacted with tartaric acid to form the bitartrate salt .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrocodeine bitartrate undergoes several types of chemical reactions, including:
Oxidation: Dihydrocodeine can be oxidized to form dihydromorphine, a highly active metabolite.
Reduction: The reduction of codeine to dihydrocodeine is a key step in its synthesis.
Substitution: Various substitution reactions can occur on the aromatic ring and the nitrogen atom of the dihydrocodeine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for the reduction of codeine.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Dihydromorphine.
Reduction: Dihydrocodeine.
Substitution: Various substituted dihydrocodeine derivatives.
Applications De Recherche Scientifique
Dihydrocodeine bitartrate has several scientific research applications, including:
Biology: Studied for its effects on opioid receptors and its potential use in treating opioid addiction.
Medicine: Used in clinical research to study its efficacy and safety in treating pain, dyspnea, and cough.
Industry: Employed in the pharmaceutical industry for the production of pain relief medications.
Mécanisme D'action
Dihydrocodeine bitartrate exerts its effects by binding to and activating μ opioid receptors in the central nervous system . This activation inhibits intracellular adenylate cyclase, leading to reduced calcium influx via membrane calcium channels and increased potassium permeability by opening membrane potassium channels . These actions result in decreased neuronal excitability and pain perception . Dihydrocodeine is metabolized to dihydromorphine, a highly active metabolite with a high affinity for μ opioid receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Codeine: An opioid analgesic used for mild to moderate pain and cough.
Hydrocodone: A semi-synthetic opioid used for severe pain and as a cough suppressant.
Oxycodone: A semi-synthetic opioid used for managing moderate to severe pain.
Uniqueness
Dihydrocodeine bitartrate is unique due to its semi-synthetic nature and its specific use as an alternative or adjunct to codeine . It has a higher potency and longer duration of action compared to codeine . Additionally, its metabolite, dihydromorphine, contributes to its analgesic effects, making it more effective in pain management .
Propriétés
Formule moléculaire |
C22H29NO9 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H23NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,13-,17-,18-;/m0./s1 |
Clé InChI |
ZGSZBVAEVPSPFM-FFHNEAJVSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O |
Synonymes |
Contugesic DF 118 DHC Continus DHC Mundipharma Dicodin dihydrocodeine dihydrocodeine acetate, (5alpha,6alpha)-isomer dihydrocodeine bitartrate dihydrocodeine hydrochloride, (5alpha,6alpha)-isomer dihydrocodeine phosphate (1:1), (5alpha,6alpha)-isomer dihydrocodeine tartrate (1:1), (5alpha,6alpha)-(R-(R*,R*))-isomer dihydrocodeine tartrate (1:1), (5alpha,6beta)-(R-(R*,R*))-isomer dihydrocodeine, (5alpha,6alpha,14alpha)-isomer dihydrocodeine, (5alpha,6beta)-isomer dihydrocodeine, (5alpha,6beta,14alpha)-isomer dihydrocodeine, thiocyanate salt (5alpha,6alpha)-isomer Paracodin Paracodina paramol 118 Rikodeine Tiamon Tosidrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-Dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1258048.png)

![N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B1258051.png)





![2-[4-(1,4-Dithiepan-6-yl)-1-propan-2-yl-2-piperazinyl]ethanol](/img/structure/B1258061.png)



